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Chlorethoxyfos

Cat. No.: B165925
CAS No.: 54593-83-8
M. Wt: 336 g/mol
InChI Key: XFDJMIHUAHSGKG-UHFFFAOYSA-N
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Description

Contextualization of Chlorethoxyfos within Organophosphate Insecticide Chemistry and Research

This compound is an organophosphate acetylcholinesterase inhibitor utilized as an insecticide wikipedia.orgontosight.ai. Organophosphates are a class of chemical compounds typically formed through the esterification process involving phosphoric acid and alcohol nih.govnih.gov. These compounds are widely employed in pest control, serving as alternatives to persistent chlorinated hydrocarbons wikipedia.org. This compound is characterized by its phosphorothioic acid ester structure ontosight.ai and possesses an O-alkyl phosphorothioate (B77711) type of phosphorus group, which aligns it chemically with other organophosphate insecticides such as chlorpyrifos-methyl, diazinon (B1670403), and parathion (B1678463) wikipedia.org.

The primary mechanism of action for organophosphorus insecticides, including this compound, involves the inhibition of acetylcholinesterase (AChE) in both insects and mammals wikipedia.orgontosight.ainih.govnih.gov. AChE is an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic nerve endings wikipedia.orgnih.gov. By inhibiting AChE, organophosphates cause an accumulation of ACh in the synaptic cleft, leading to the overstimulation of nicotinic and muscarinic receptors wikipedia.orgnih.govnih.gov. This overstimulation disrupts normal nervous system function wikipedia.orgontosight.ai. Research indicates that the compound is notably stable, with slow hydrolysis from the active site, which can contribute to prolonged effects wikipedia.org.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₆H₁₁Cl₄O₃PS wikipedia.orgherts.ac.ukuni.lu
Molar Mass335.985 g/mol wikipedia.org
AppearanceColourless liquid (pure) / Gray to brown granules (commercial) wikipedia.orglilab-ecust.cn
Boiling Point80°C wikipedia.org
Solubility in Water0.1 mg/L wikipedia.org
PubChem CID91655 wikipedia.orgherts.ac.ukuni.lunih.gov
CAS Number54593-83-8 wikipedia.orgherts.ac.uklilab-ecust.cn
IUPAC NameO,O-Diethyl O-[1,2,2,2-tetrachloroethyl] phosphorothioate wikipedia.org

Historical Trajectory and Key Regulatory Milestones in this compound Research

Initial Registration and Subsequent Reassessment Frameworks

This compound was first registered in the United States in 1995 for use as an insecticide wikipedia.org. Its initial registration by the U.S. Environmental Protection Agency (EPA) was conditional, pending additional studies to refine risk assessments wikipedia.org. The compound is specifically registered for controlling various corn pests, including corn rootworms, wireworms, cutworms, seed corn maggot, white grubs, and symphylans wikipedia.orgepa.govregulations.gov.

In 1999, the EPA published a revised risk assessment for this compound, which subsequently served as the foundation for its risk management decisions wikipedia.orgepa.gov. Due to its initial registration date after 1984, this compound is not subject to reregistration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA); however, its tolerances are subject to reassessment under the Food Quality Protection Act (FQPA) epa.govregulations.gov. A tolerance reassessment document for this compound was issued in September 2000 regulations.gov. As part of a broader cumulative risk assessment for organophosphate pesticides, a final tolerance reassessment for the cumulative group, which included this compound, was completed on July 31, 2006 regulations.gov.

This compound is currently undergoing registration review, a process mandated by FIFRA section 3(g) every 15 years to ensure pesticides continue to meet statutory registration standards earthjustice.orgfederalregister.gov. In May 2017, the EPA announced the availability of draft human health and ecological risk assessments for the registration review of this compound federalregister.gov. More recently, in November 2021, a petition was filed by several organizations, including the United Farm Workers and Earthjustice, requesting the EPA to revoke all tolerances and cancel associated registrations for food uses of this compound and other organophosphate pesticides arizona.edu.

Table 2: Key Regulatory Milestones for this compound in the U.S.

MilestoneDate / PeriodRegulatory BodySource
Initial U.S. Registration1995U.S. EPA wikipedia.org
Revised Risk Assessment Published1999U.S. EPA wikipedia.orgepa.gov
Tolerance Reassessment Document IssuedSeptember 2000U.S. EPA regulations.gov
Final Organophosphate Cumulative Risk Assessment CompletedJuly 31, 2006U.S. EPA regulations.gov
Draft Human Health & Ecological Risk Assessments for Registration Review AvailableMay 2017U.S. EPA federalregister.gov
Petition for Revocation of Tolerances and Cancellation of RegistrationsNovember 2021U.S. EPA arizona.edu
Current StatusUnder Registration ReviewU.S. EPA earthjustice.orgfederalregister.gov

Global Regulatory Science Perspectives on this compound

From a global regulatory science perspective, this compound faces varying statuses and classifications. The compound lacks regulatory approval for use as an insecticide within the European Union, primarily due to concerns regarding its potential harm to aquatic environments and its classification as highly toxic to humans wikipedia.org.

The World Health Organization (WHO) has classified this compound as a Class 1a pesticide, denoting it as "extremely hazardous" wikipedia.orgpic.int. This classification reflects its inherent high toxicity. Furthermore, the Codex Alimentarius Commission, which sets international food standards, has not established Maximum Residue Limits (MRLs) for this compound residues regulations.gov. This absence of international MRLs highlights a divergence in regulatory harmonization for this compound on a global scale.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl4O3PS B165925 Chlorethoxyfos CAS No. 54593-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane
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InChI

InChI=1S/C6H11Cl4O3PS/c1-3-11-14(15,12-4-2)13-5(7)6(8,9)10/h5H,3-4H2,1-2H3
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InChI Key

XFDJMIHUAHSGKG-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C6H11Cl4O3PS
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DSSTOX Substance ID

DTXSID2032344
Record name Chlorethoxyfos
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Molecular Weight

336.0 g/mol
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Physical Description

Colorless liquid; May also be white solid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

80 °C @ 0.05 mm Hg
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Flash Point

>230 °C
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Solubility

Solubility in water, 3 ppm @ 20 °C /Technical/, Soluble in acetonitrile, chloroform, ethanol, hexane, xylene, In water: <1 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C:
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Density

1.41 g/cu cm @ 20 °C, Relative density (water = 1): 1.41
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Vapor Pressure

0.000795 [mmHg], 7.95X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.106
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Color/Form

Colorless liquid

CAS No.

54593-83-8
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Record name Chlorethoxyfos
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Biochemical Mechanisms of Action of Chlorethoxyfos

Cholinesterase Inhibition by Chlorethoxyfos

This compound functions as a potent inhibitor of cholinesterase enzymes, particularly acetylcholinesterase (AChE), which is crucial for regulating neurotransmission.

This compound, as an organophosphorus (OP) compound, primarily targets the nervous system in both insects and mammals through the irreversible inhibition of acetylcholinesterase (AChE) wikipedia.orgumd.edu. This inhibition occurs via the formation of a covalent bond between the organophosphorus compound and the active site of AChE wikipedia.orgumd.edufrontiersin.org. The main effect of this compound is the irreversible phosphorylation of esterases, predominantly within the central nervous system wikipedia.org. The stability of the organophosphorus compound and the exceptionally slow rate of hydrolysis from the enzyme's active site contribute to the long-term toxic effects observed, classifying OPs as irreversible inhibitors wikipedia.orgumd.edu.

The physiological role of acetylcholinesterase is to rapidly hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nervous stimuli at cholinergic nerve endings wikipedia.orgumd.edu. When this compound inhibits AChE, the breakdown of ACh is prevented, leading to a significant accumulation of acetylcholine in the synaptic cleft, reaching toxic concentrations wikipedia.orgumd.edunih.gov. This excessive accumulation results in continuous and overstimulation of both nicotinic and muscarinic acetylcholine receptors located on the postsynaptic membrane wikipedia.orgumd.edunih.gov. The constant depolarization of postsynaptic neurons due to this overstimulation can lead to severe cholinergic symptoms, including neuromuscular paralysis and, in critical cases, respiratory failure wikipedia.orgnih.gov.

Irreversible Phosphorylation of Esterases in the Nervous System

Comparative Analysis of this compound Mechanisms with Other Organophosphates

This compound is a member of the organophosphate family of pesticides and shares a common mechanism of toxicity with other compounds in this class epa.govpublications.gc.caoecd.orgepa.govregulations.govepa.gov. This shared mechanism is the irreversible binding and phosphorylation of the acetylcholinesterase (AChE) enzyme within the mammalian central and peripheral nervous systems publications.gc.caoecd.org. The resulting inhibition of AChE leads to the accumulation of acetylcholine and subsequent cholinergic toxicity due to the continuous stimulation of cholinergic receptors throughout the body oecd.org.

Like many other phosphorothioate (B77711) organophosphates, this compound, which contains a P=S group, typically requires metabolic activation to its oxon form (P=O group) before it can act as a potent cholinesterase inhibitor wikipedia.orgfrontiersin.orgoecd.orgnih.govtoxno.com.auresearchgate.net. This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes through oxidative desulfurization, involves the replacement of the sulfur atom on the phosphorus with an oxygen atom wikipedia.orgfrontiersin.org. In contrast, organophosphates that already possess a P=O group are direct-acting cholinesterase inhibitors oecd.org. While the fundamental mechanism of AChE inhibition is common across organophosphates, some compounds may exhibit qualitative and quantitative differences in toxicity, even at similar levels of AChE inhibition, suggesting that additional macromolecular targets and non-cholinergic neurochemical pathways might be influenced frontiersin.orgresearchgate.net.

Investigation of Specific Enzyme-Chlorethoxyfos Interactions and Active Site Dynamics

The inhibitory action of this compound on acetylcholinesterase involves a precise interaction at the enzyme's active site. Organophosphorus compounds, including this compound, form a covalent bond with a specific residue within the active site of the enzyme wikipedia.orgumd.edufrontiersin.org. This involves the phosphorus moiety of the organophosphate binding to the serine hydroxyl group located in the esteratic subsite of AChE nih.gov. This phosphorylation event leads to the inactivation of the enzyme wikipedia.orgumd.edunih.gov.

The active site of AChE is characterized by two key subsites: an anionic site and an esteratic subsite researchgate.net. The irreversible nature of this compound's inhibition is attributed to the extremely slow rate at which the phosphorylated enzyme-organophosphate complex undergoes hydrolysis wikipedia.orgumd.edu. This slow hydrolysis contributes to the prolonged toxic effects wikipedia.org. Furthermore, after the initial phosphorylation, the enzyme-organophosphate conjugate can undergo a process known as "aging," where a cleavage occurs at a site distinct from the binding site, rendering any subsequent reactivation of the enzyme impossible croplifeamerica.org.

Exploration of Non-Cholinergic Biochemical Pathways Influenced by this compound

Beyond its primary and well-established mechanism of irreversible acetylcholinesterase inhibition, this compound has been implicated in influencing other biochemical pathways. Both acute and chronic exposure to this compound are suggested to disrupt redox processes within the body wikipedia.org. This disruption can lead to alterations in the activities of antioxidative enzymes and an enhancement of lipid peroxidation across various organs wikipedia.org. The induction of oxidative stress is considered a significant toxic effect in many acute exposure scenarios wikipedia.org.

More broadly, organophosphorus compounds, while primarily affecting the nervous system, have been shown to impact other physiological processes wikipedia.org. Studies indicate that perinatal exposure to organophosphorus insecticides can affect various cellular processes, such as neuronal survival and neurite outgrowth, and can influence non-cholinergic pathways, including serotoninergic synaptic functions cdc.gov. Other identified non-cholinergic targets of organophosphates include enzymes belonging to the serine hydrolase family, such as carboxylesterases (Ces), monoacylglycerol lipase (B570770) (MAGL), and fatty acid amide hydrolase (FAAH) nih.gov. These enzymes play roles in xenobiotic detoxification and lipid metabolism nih.gov. Inhibition of Ces and FAAH has been observed following exposure to certain organophosphorus compounds nih.gov.

Environmental Fate and Transport of Chlorethoxyfos

Degradation Pathways in Environmental Matrices

The degradation of chlorethoxyfos in the environment occurs through several key pathways, including aqueous hydrolysis and aerobic soil metabolism. rsc.org

Aqueous hydrolysis is a significant degradation pathway for this compound, with its rate being highly dependent on the pH of the solution. herts.ac.ukepa.govrsc.org

This compound is susceptible to alkaline hydrolysis, meaning its degradation rate increases with increasing pH. herts.ac.ukepa.govrsc.org Studies have determined the half-lives (DT₅₀) of this compound in buffered aqueous solutions at 25°C, demonstrating a clear pH dependency. herts.ac.ukepa.govrsc.org

Table 1: pH-Dependent Hydrolysis Half-Lives of this compound at 25°C

pH ValueHalf-Life (DT₅₀) (days)Source
572 herts.ac.ukepa.govrsc.org
759 herts.ac.ukepa.govrsc.org
94.3 herts.ac.ukepa.govrsc.org

The primary hydrolytic degradation mechanism involves the cleavage of the P-O-tetrachloroethyl bond within the this compound molecule. rsc.org

The specific hydrolytic transformation products of this compound vary depending on the pH conditions. epa.govrsc.org

Under acidic and neutral conditions (pH 5 and 7): The major degradation product identified is chloral (B1216628) (trichloroacetaldehyde). This compound is likely formed via a tetrachloroethanol intermediate. epa.govrsc.org

Under alkaline conditions (pH 9): The principal degradation product is dichloroacetic acid (DCA), which is thought to form through a dehydrochlorinated intermediate. epa.govrsc.org

Other identified degradates of this compound include trichloroacetic acid (TCA), diethylthiophosphate (B1229741) (DETP), and diethylphosphate (B48627) (DEP). epa.gov Additionally, the oxon analog of this compound, identified as phosphoric acid, diethyl (1,2,2,2-tetrachloroethyl) ester, has been detected. epa.gov Notably, this compound has been observed to form stable oxons during chlorination processes in water treatment. capes.gov.brepa.gov

This compound is not considered persistent in soil systems, with aerobic soil metabolism being the primary route of its dissipation. herts.ac.ukepa.gov

Studies on the aerobic soil metabolism of this compound have shown that it is moderately persistent, with reported half-lives (DT₅₀) varying across different soil types and field conditions. rsc.orgepa.gov

Table 2: Aerobic Soil Metabolism Half-Lives of this compound in Diverse Soil Systems

Soil Type / LocationHalf-Life (DT₅₀) (days)Notes / Source
Iowa loam soil2.0Initial dissipation, top 3 inches epa.govepa.gov
Illinois clay loam soil2.6Initial dissipation, top 3 inches epa.govepa.gov
California sandy loam soil7-14Observed half-life epa.govepa.gov
Iowa clay loam soil14-35Observed half-life epa.govepa.gov
North Carolina sandy loam soil14-48Observed half-life, upper 3 inches epa.govepa.gov
Diverse test soils21-28 (3-4 weeks)Range for DT₅₀ rsc.org
General aerobic soil metabolism studies20-23Moderately persistent epa.gov
Field volatility studies (calculated)8, 29At two separate sites epa.govepa.gov

These data indicate that this compound dissipates relatively rapidly in various soil environments.

The metabolism of this compound in soil is a complex process influenced by both hydrolytic and microbial actions. rsc.org The primary degradation reaction in soil involves the cleavage of the P-O-tetrachloroethoxy bond. rsc.org

A significant soil metabolite is chloral (trichloroacetaldehyde), which is recovered as a transitory intermediate. rsc.org Chloral is then rapidly and extensively mineralized, leading to the formation of carbon dioxide (¹⁴CO₂) which can account for over 60% of the applied radioactivity. rsc.org

Other degradates identified in soil include trichloroacetic acid (TCA), which was detected across various field sites. epa.govepa.gov The oxon analog of this compound (IN-34158) has also been observed in soil at certain locations. epa.govepa.gov Dichloroacetic acid (DCA) is another degradate whose formation is noted to vary with soil pH. epa.gov

Enzymatic Mechanisms and Genetic Basis of Microbial Degradation

Oxidative Transformations of this compound in Water Treatment Systems

This compound, like other organothiophosphate pesticides, can undergo oxidative transformations in aquatic environments, particularly within water treatment systems. These transformations are significant as they can alter the compound's chemical properties and persistence.

Formation and Persistence of Oxons and Other Oxidation Analogues

In the presence of oxidizing agents, this compound can be transformed into its corresponding oxon, this compound oxon. This transformation involves the replacement of the sulfur atom in the phosphorothioate (B77711) group with an oxygen atom chem960.comherts.ac.ukvrachi.name. Studies have demonstrated that this compound forms stable oxons when exposed to chlorinated water over a 72-hour period chem960.comherts.ac.ukvrachi.nameuni.lu. These oxons, which are oxidation analogues, can persist for at least 72 hours in chlorinated water chem960.comvrachi.name. The oxidation process of organophosphorus pesticides can yield products that may exhibit different toxicological profiles, with phosphorothioates often requiring this oxidative metabolism to become the more active or "proximal" toxin cpsc.gov.

Impact of Disinfectants (e.g., Chlorine) on Transformation Pathways

Chlorination is a widely employed disinfection technique in numerous drinking water treatment facilities chem960.comherts.ac.ukuni.lu. Research has specifically investigated the potential for this compound to oxidize to its oxon in laboratory water under conditions simulating the chlorination process chem960.comherts.ac.ukvrachi.nameuni.lu. While this compound itself shows poor stability and degrades in unchlorinated buffered water over a 72-hour exposure period, its transformation to stable oxons occurs readily in chlorinated water herts.ac.uk. The concentration of these transformed oxons, which are generally considered more toxic than their parent compounds, has been observed to increase with higher chlorine doses during prechlorination processes wikipedia.org. This highlights the critical role of disinfectants like chlorine in influencing the transformation pathways of this compound in water treatment.

Environmental Partitioning and Mobility of this compound

The environmental partitioning and mobility of this compound are largely governed by its physicochemical properties and interactions with various environmental compartments, particularly soil and sediment.

Adsorption and Desorption Dynamics in Soil and Sediment Systems

This compound exhibits strong binding to soil, even in soils with low organic matter content nih.govnih.gov. This strong adsorption significantly influences its environmental fate. Once adsorbed, this compound is not easily desorbed from soil particles nih.gov. Adsorption generally reduces the mobility of pesticides within the environment epa.gov. Due to its high adsorptivity to soils and low water solubility, this compound has a low potential for movement into groundwater nih.gov. Its aqueous solubility is reported to be 0.1 mg/L, 2.1 ppm nih.gov, or 2.1 mg/L. Rapid dissipation in the field and low mobility in soil further contribute to its limited potential for groundwater contamination nih.gov. Degradation of this compound has been observed during the adsorption phase of experiments, with trichloroacetic acid (TCA) identified as a degradation product nih.gov.

Sorption Coefficients and Their Environmental Implications

Sorption coefficients, such as the organic carbon-water (B12546825) partition coefficient (Koc) and Freundlich adsorption coefficients (K), are key indicators of a compound's propensity to adsorb to soil and sediment. For this compound, the average Koc value across four soil types is reported as 6100 nih.gov, with a median value of 4083 L/kg also noted. Another modeling parameter for Koc is 6,097 mL/g.

Freundlich adsorption coefficients (K) for this compound in soils with varying organic matter content range from 40 to 200 nih.govnih.gov. Conversely, Freundlich desorption coefficients (K) for the parent compound range from 5.2 to 8.2, with exponential constants (1/n) between 0.12 and 0.39 nih.gov. These low desorption coefficients indicate that this compound is not readily desorbed once it has adsorbed to soil, reinforcing its low mobility and groundwater contamination potential nih.gov.

Table 1: this compound Sorption Coefficients

ParameterValueUnitsSourceImplications
Average Koc6100- nih.govHigh adsorptivity to soil
Median Koc4083L/kgAdsorption related to organic carbon content
PWC Koc6097mL/gUsed for modeling environmental fate
Freundlich Adsorption Coefficient (K)40-200- nih.govnih.govStrong binding to soil, even low organic matter
Freundlich Desorption Coefficient (K)5.2-8.2- nih.govNot easily desorbed after adsorption
Role of Soil Organic Matter and Clay Content

Soil organic matter and clay content play critical roles in the adsorption and mobility of this compound. The adsorption of this compound is directly related to the organic carbon content of the soil. As evidenced by the range of Freundlich adsorption coefficients, the presence and amount of organic matter significantly influence the binding of this compound nih.govnih.gov. This compound demonstrates strong binding even to soils with relatively low organic matter content nih.govnih.gov.

Table 2: Influence of Soil Properties on this compound Adsorption

Soil PropertyImpact on AdsorptionReference
Organic Carbon ContentDirect relationship with adsorption
Organic Matter ContentStrong binding, even at low levels; influences Freundlich K values nih.govnih.gov
Clay ContentIncreases binding sites due to large surface area and chemical reactivity
Dissolved Organic Matter (DOM)Can improve soil adsorption capacity

Potential for Groundwater Leaching and Subsurface Transport

This compound generally demonstrates a low potential for movement into groundwater. epa.govherts.ac.ukepa.gov This is attributed to several factors: its relatively low aqueous solubility (2.1 mg L⁻¹) epa.gov, moderate persistence in soil with aerobic soil metabolism half-lives ranging from 20 to 23 days epa.gov, and its tendency to adsorb to soil particles. herts.ac.ukepa.gov Adsorption Freundlich coefficients for this compound range from 40 to 200, indicating that it does not partition to soils to a significant degree in terms of mobility, but rather adsorbs to them. epa.gov

Modeling results from the SCI-GROW screening model support a low concentration of this compound in groundwater when applied at recommended maximum annual rates. epa.govepa.gov

Table 1: SCI-GROW Model Input Parameters and Estimated Groundwater Concentration for this compound epa.gov

ParameterValueUnit
Koc (Organic Carbon Partition Coefficient)4083L kg⁻¹
Annual Application Rate0.163lbs. a.i. acre⁻¹
Number of Applications1-
Aerobic Soil Metabolism Half-life21.5days
Groundwater Concentration 1.82 ng L⁻¹

While the parent compound has low groundwater mobility, some of its degradates, such as diethylthiophosphate (DETP) and diethylphosphate (DEP), are polar anions that exhibit higher mobility in soil and could potentially contaminate groundwater under certain conditions. epa.gov

Transport to Surface Water Bodies via Runoff and Erosion

The transport of this compound to surface water bodies is primarily influenced by runoff and erosion processes. Modeling results indicate that this compound has a low potential to reach surface water as an aqueous species dissolved in runoff. epa.govepa.gov However, there is a moderate risk of surface water contamination through the erosion of soil particles to which the compound is adsorbed. epa.govherts.ac.ukepa.gov

Table 2: PRZM-EXAMS Modeling Results for this compound in Surface Water (Corn, Ohio Scenario) epa.gov

Application MethodAcute (High) Concentration (ppb)Chronic (60-day) Concentration (ppb)
In-Furrow0.0640.012
T-Band0.4270.080

If this compound reaches surface water, it may persist for a significant period due to relatively long abiotic hydrolysis half-lives of 72 days at pH 5 and 59 days at pH 7, and a low inclination to photodegrade. epa.gov

This compound has a medium potential for particle-bound transport. herts.ac.uk Pesticides with low water solubility and a tendency to adsorb to soil particles are often transported to surface water bodies via erosion of these particles. ucanr.eduusgs.gov Research indicates that concentrations of active substances in the particulate phase of runoff can be significantly higher than in the dissolved phase, with factors ranging from 12 to 3,700 times. researchgate.net While dissolved phase transport often occurs shortly after application, particle-bound transport can occur over longer periods. researchgate.net

Agricultural practices play a significant role in mitigating or exacerbating surface water contamination by this compound. The application method is a critical factor. In-furrow application, where the granular insecticide is placed directly into the seed furrow and covered with soil, significantly reduces the amount of this compound that enters aquatic environments compared to surface applications like T-band. epa.govsdstate.edu Soil incorporation generally decreases the availability of this compound for runoff. epa.gov

Other beneficial management practices (BMPs) that reduce runoff and soil erosion, such as no-till farming and the establishment of buffer strips around fields and streams, can effectively decrease the transport of pesticides, including this compound, to surface waters. usgs.govcanada.ca Soil moisture content, influenced by precipitation and soil texture, also affects runoff potential; saturated soils are more prone to runoff. canada.ca

Particle-Bound Transport of this compound in Runoff

Volatilization from Moist Soil and Water Surfaces

This compound possesses a relatively high vapor pressure, suggesting a potential for volatilization. epa.gov However, soil incorporation of the granular formulation, such as through in-furrow application, is effective in minimizing this route of dissipation. epa.govsdstate.edu Volatilization has been identified as a dissipation mechanism in field studies, where field half-lives were substantially shorter than those observed in laboratory studies designed to minimize volatilization. epa.gov Highest air concentrations of this compound are typically measured approximately 48 hours after application. epa.gov

Several environmental factors influence the rate of this compound volatilization:

Soil Moisture: Higher soil moisture generally leads to higher rates of volatilization. epa.govsdstate.edualsglobal.pl Conversely, dry soils tend to adsorb more pesticide, reducing volatilization. nou.edu.ng

Soil Temperature: Soil temperature significantly affects volatilization rates, often exhibiting a diurnal pattern. sdstate.edu Higher air temperatures can distinctly increase the volatilization rate due to the exponential temperature dependence of vapor pressure for most pesticides. semanticscholar.org

Soil Organic Matter: Soils with higher organic matter content tend to lower the rate of volatilization. epa.gov This is because organic matter can adsorb pesticides, reducing their availability for vaporization. nou.edu.ng

Adjuvants: The presence of adjuvants in pesticide formulations can either reduce or increase pesticide volatilization depending on temperature. semanticscholar.org

Atmospheric dispersion modeling is employed to predict the movement and concentration of pesticides in the air following volatilization. Models such as AERMOD (developed by the American Meteorological Society and the EPA) and CAREA (Complex AREAl atmospheric dispersion model) are used to simulate ground-level concentrations and dry deposition fluxes of gaseous or particulate pollutants. mdpi.comregulations.gov These models incorporate factors like planetary boundary layer turbulence, surface and elevated sources, and terrain complexity. regulations.gov

It has been noted that some earlier surface drinking water exposure assessments for this compound by the EPA did not account for volatilization in their PRZM modeling component, which could lead to an overestimation of predicted concentrations in water. regulations.gov Incorporating volatilization algorithms into such models provides a more realistic estimation of environmental concentrations. regulations.gov

Factors Influencing Volatilization Rates

Bioconcentration and Bioaccumulation Dynamics of this compound in Aquatic Biota

This compound exhibits characteristics that suggest a propensity for accumulation within aquatic organisms. While it is noted to be unstable in aquatic environments, its degradation may not always be complete before exerting toxic effects on aquatic organisms wikipedia.org. The compound is also described as moderately persistent in water, with abiotic hydrolysis half-lives reported as 72 days at pH 5 and 59 days at pH 7 herts.ac.uk. This persistence, coupled with its chemical properties, contributes to concerns regarding its potential to bioaccumulate pic.int.

Empirical Determination of Bioconcentration Factors (BCFs)

Empirical data provide direct insights into the bioconcentration potential of this compound in aquatic organisms. The bioconcentration factor (BCF) quantifies the ratio of the concentration of a chemical in an aquatic organism to its concentration in the surrounding water at equilibrium. For this compound, a BCF value of 2500 liters per kilogram (L kg⁻¹) has been reported, which is considered a threshold for concern wikipedia.orgpic.int. Furthermore, studies indicate a high potential for this compound to bioaccumulate in fish, with reported BCF values ranging from 1000 to 4000 herts.ac.uk.

Table 1: Empirical Bioconcentration Factors (BCFs) for this compound

PropertyValue (L kg⁻¹)Source/Quality ScoreInterpretation
Bioconcentration Factor (BCF)2500Q2 wikipedia.orgpic.intThreshold for concern wikipedia.org
Bioconcentration Factor (BCF)1000-4000- herts.ac.ukHigh potential to bioaccumulate in fish herts.ac.uk

Modeling Bioaccumulation Potential in Aquatic Food Webs

Modeling approaches are instrumental in predicting the bioaccumulation potential of hydrophobic organic chemicals, such as this compound, across complex aquatic food webs. These models aim to estimate chemical concentrations in various trophic levels, including algae, phytoplankton, zooplankton, and fish, based on their concentrations in water and sediments nih.gov.

Modern bioaccumulation models integrate several key processes:

Chemical Partitioning: Models account for the distribution of chemicals into the tissues of organisms.

Kinetic Models: Specific kinetic models are employed to predict chemical concentrations in lower trophic levels like algae, phytoplankton, and zooplankton.

Allometric Relationships: These relationships are used to predict physiological parameters, such as gill ventilation rates in a wide range of aquatic species, which are crucial for estimating chemical uptake from water.

Mechanistic Models for Gastrointestinal Magnification: These models describe the transfer and potential increase in chemical concentrations through dietary intake across different trophic levels within the food web.

The performance of these models is evaluated using empirical data from various freshwater ecosystems, involving numerous observations across diverse species and chemicals. Sensitivity analyses of these models have identified the octanol-water partition coefficient (logKow) and the chemical concentration in water as particularly sensitive parameters influencing the predicted chemical concentrations in organisms. These models serve as practical tools for environmental management by providing site-specific estimates of chemical concentrations and associated bioconcentration, bioaccumulation, and biota-sediment accumulation factors nih.gov.

Ecotoxicological Implications of Chlorethoxyfos on Non Target Organisms

Aquatic Ecotoxicological Assessment of Chlorethoxyfos

This compound is highly toxic to most aquatic life herts.ac.uk. Its low aqueous solubility suggests it should not readily leach into groundwater, but it may exhibit moderate persistence in aqueous systems under certain conditions herts.ac.uk. Runoff from treated areas can be hazardous to aquatic organisms in neighboring areas epa.gov.

This compound is highly toxic to freshwater fish herts.ac.ukepa.gov. Acute toxicity studies have shown significant effects on fish species. For instance, the 96-hour LC50 for Oncorhynchus mykiss (rainbow trout) is reported as 0.089 mg/L wikipedia.org. The U.S. Environmental Protection Agency (EPA) has indicated that this compound's use on corn has exceeded the Agency's Level of Concern (LOC) for freshwater fish regulations.gov.

Table 1: Acute Toxicity of this compound to Freshwater Fish

SpeciesEndpointConcentration (mg/L)DurationSource
Oncorhynchus mykissAcute 96 hr LC500.08996 hours wikipedia.org

Aquatic invertebrates, particularly crustaceans and insect larvae, are highly sensitive to this compound exposure herts.ac.uknih.gov. The acute 48-hour EC50 for Daphnia magna is 0.00041 mg/L, indicating high toxicity wikipedia.org. Similarly, for aquatic crustaceans like Americamysis bahia, the acute 96-hour LC50 is 0.000054 mg/L wikipedia.org. The EPA's risk assessment has shown that this compound use exceeds the LOC for freshwater aquatic invertebrates and estuarine/marine organisms regulations.gov. Studies on other organophosphates, such as chlorpyrifos (B1668852) (which shares a similar mechanism of action), also highlight that crustaceans like Daphnia magna are very sensitive, with acute LC50 values typically less than 1 µg/L nih.govresearchgate.net. Environmentally relevant concentrations of insecticides, including organophosphates, have been shown to have acute effects on Daphnia magna nih.gov.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointConcentration (mg/L)DurationSource
Daphnia magnaAcute 48 hr EC500.0004148 hours wikipedia.org
Americamysis bahiaAcute 96 hr LC500.00005496 hours wikipedia.org

Currently, specific data on the ecotoxicological effects of this compound on microalgae and other aquatic primary producers are limited regulations.gov. However, general information regarding organophosphate insecticides, such as chlorpyrifos, suggests that while aquatic microorganisms and plants are generally more tolerant, certain concentrations can still impact physiological characteristics of marine phytoplankton by potentially altering cell membrane permeability, affecting photosynthetic activity, and increasing reactive oxygen species leading to oxidative stress that affects their growth nih.govfrontiersin.orgnih.gov. Studies on chlorpyrifos have shown inhibitory impacts on the growth of green algae like Chlorella vulgaris frontiersin.org.

The sensitivity to this compound can vary considerably across different aquatic species scielo.org.co. This variability is attributed to differences in rates of adsorption, distribution, metabolism, and excretion among species scielo.org.co. While specific comparative data for this compound across a wide range of aquatic organisms are not extensively detailed in the provided search results, the general understanding of organophosphate insecticides indicates that aquatic invertebrates, particularly crustaceans, are often more sensitive than fish nih.gov. For instance, the LC50 values for crustaceans are generally lower than those for fish nih.gov.

Effects on Microalgae and Other Aquatic Primary Producers

Terrestrial Ecotoxicological Assessment of this compound

This compound is highly toxic to earthworms and has been found to exceed the EPA's Level of Concern for small mammals and birds herts.ac.ukregulations.gov.

This compound is highly toxic to earthworms, with an acute 14-day LC50 of 0.39 mg/kg wikipedia.org. Earthworms are crucial soil invertebrates that play a vital role in pedogenesis, and the application of pesticides can lead to their mortality and affect their gut microbiome nih.gov. Organophosphates, including this compound, can alter the ecological structure of earthworm communities in the soil .

Table 3: Acute Toxicity of this compound to Earthworms

SpeciesEndpointConcentration (mg/kg)DurationSource
EarthwormsAcute 14 day LC500.3914 days wikipedia.org

Induction of Oxidative Stress and Disruption of Cellular Redox Homeostasis

Advancements in Ecological Risk Assessment for this compound

Ecological risk assessment for pesticides like this compound involves a comprehensive evaluation of potential impacts on non-target organisms and ecosystems. The U.S. Environmental Protection Agency (EPA) conducts such assessments to determine if a pesticide's use has "no effect" or "may affect" federally listed threatened or endangered species and their critical habitats. regulations.govregulations.gov

Methodologies for Estimating Environmental Concentrations (EECs) in Various Compartments

Estimating Environmental Concentrations (EECs) is a crucial step in ecological risk assessment, providing predicted pesticide levels in different environmental compartments. For this compound, models like PRZM-EXAMS (Pesticide Root Zone Model / Exposure Analysis Modeling System) are used for surface water, and SCI-GROW (Screening Concentration In Ground Water) for groundwater. epa.gov

In a 1999 preliminary risk assessment, the acute (day 0) PRZM-EXAMS EEC for this compound in surface water was estimated at 0.4 ppb. epa.gov The chronic (60-day) PRZM-EXAMS EEC for surface water was 0.08 ppb. epa.gov For groundwater, the SCI-GROW EEC was consistently estimated at 0.002 ppb for both acute and chronic scenarios. epa.gov These EECs are compared against drinking water levels of comparison (DWLOCs) to assess potential risks. epa.govepa.gov

Table 1: Estimated Environmental Concentrations (EECs) of this compound

CompartmentModel UsedEEC (Acute)EEC (Chronic)
Surface WaterPRZM-EXAMS0.4 ppb epa.gov0.08 ppb epa.gov
GroundwaterSCI-GROW0.002 ppb epa.gov0.002 ppb epa.gov

Probabilistic Risk Assessment Approaches for this compound

Probabilistic risk assessment approaches are employed to provide more refined and realistic estimates of risk by considering the variability and uncertainty in exposure and toxicity data. nih.gov This contrasts with simplistic, overly conservative "worst-case" approaches. nih.gov For organophosphate pesticides, including this compound, cumulative risk assessments have been conducted. oecd.org These assessments often use probabilistic exposure assessment methods and monitoring data, taking into account realistic, geographically, and demographically explicit co-exposure patterns. oecd.org The goal is to determine the combined potential risk from various exposure routes. nih.gov

Assessment of Potential Impacts on Federally Listed Threatened or Endangered Species

The assessment of potential impacts on federally listed threatened or endangered species (T&E species) is a critical component of the ecological risk assessment for this compound. The EPA conducts an endangered species assessment to determine whether the use of this compound "no effect," "may affect," "not likely to adversely affect," or "likely to adversely affect" listed species or their designated critical habitats. regulations.govregulations.gov If an assessment indicates a "may affect" determination, the Agency consults with the U.S. Fish and Wildlife Service and/or National Marine Fisheries Service. regulations.govregulations.gov

The most recent ecological risk assessment for this compound available in public dockets was completed in August 1995. regulations.govregulations.gov As of 2008-2009, a comprehensive ecological risk assessment, including an endangered species assessment, was planned for this compound and its metabolites of concern. regulations.govregulations.gov This assessment aims to determine population-level impacts and identify necessary mitigations to reduce off-site movement towards T&E species habitats. lawbc.com

Analysis of Ecological Incident Information Systems Data for this compound

Ecological Incident Information Systems (EIIS) data are reviewed to identify reported incidents associated with pesticide use, providing real-world evidence of adverse effects. A preliminary review of the EIIS for this compound indicated no reported ecological incidents as of December 2008. regulations.gov Similarly, human incidents associated with this compound use were not reported from 2002 to 2008. regulations.gov While this suggests a lack of reported incidents, it is important to note that such systems rely on reporting, and the absence of reports does not definitively mean an absence of effects. For other organophosphates, regulatory actions, such as phase-outs, have been associated with significant declines in reported human exposure incidents. researchgate.net

Table 2: Summary of this compound Incident Data (as of 2008)

Incident TypeReporting SystemStatus (2002-2008)Source
EcologicalEIISNo reported incidents regulations.gov
HumanEIISNo reported incidents regulations.gov

Advanced Analytical Methodologies for Chlorethoxyfos Detection and Quantification

Chromatographic Separations and Spectrometric Detection of Chlorethoxyfos Residues

Chromatographic techniques are foundational for isolating this compound from interfering matrix components, enabling its subsequent precise detection and quantification. The integration of chromatography with mass spectrometry offers high selectivity and sensitivity for residue analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a widely employed technique for the analysis of this compound residues, particularly in agricultural products and environmental samples. This method leverages the volatility and thermal stability of this compound for effective separation on a gas chromatographic column, followed by highly selective and sensitive detection using tandem mass spectrometry.

Studies have demonstrated the utility of GC-MS/MS for the simultaneous screening of numerous pesticide residues, including this compound, in various matrices such as fruits and vegetables nih.govjeol.com. For instance, a robust, high-throughput GC-MS/MS method was developed for screening 322 pesticide residues in agricultural products, achieving a limit of quantification (LOQ) of 0.01 mg/kg nih.gov. The GC system typically utilizes a split/splitless injector and columns like DB-5MS (30 m × 0.25 mm × 0.25 μm) nih.gov. The oven temperature programs are optimized to ensure efficient separation, with initial temperatures around 70 °C, maintained for a period, and then ramped up to a final temperature (e.g., 300 °C) to separate a wide range of pesticides within a reasonable run time (e.g., 40 minutes) nih.gov.

For detection, positive mode electron ionization (EI) at 70 eV is commonly used, with compounds detected in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity nih.gov. Specific MRM transitions are crucial for the identification and quantification of this compound. For this compound, reported MRM transitions include 153 > 97, 125 > 97, and 153 > 125, with specific collision energies nih.govjeol.com. The dwell time for MRM ions is carefully set to prevent ambiguous peak shapes and maintain sensitivity nih.gov.

Table 1: Example GC-MS/MS Parameters for this compound Analysis

ParameterValueReference
GC ColumnDB-5MS (30 m × 0.25 mm × 0.25 μm) nih.gov
Injection ModeSplitless nih.gov
Carrier GasHelium (0.8 mL/min) or Nitrogen nih.govjeol.com
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
DetectorTriple Quadrupole MS/MS (MRM mode) nih.gov
Source Temperature200 °C nih.gov
Transfer Line Temp.250 °C nih.gov
Manifold Temperature40 °C nih.gov
Solvent Delay3 min nih.gov
LOQ (Fruits/Vegetables)0.01 mg/kg nih.gov

Table 2: this compound MRM Transitions and Retention Time (GC-MS/MS)

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound8.2521539712 nih.gov
125979 nih.gov
1531256 nih.gov
This compound11.411539710 jeol.com
1531255 jeol.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Developments

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for this compound analysis, particularly for compounds that are less volatile or thermally labile. While some studies have noted that LC-MS/MS conditions might not always be suitable for the direct detection of the parent this compound compound, they are often effective for detecting its oxidation products, such as this compound oxon epa.govresearchgate.netnih.govcapes.gov.br. The formation and stability of these oxons, especially in chlorinated water, are important considerations in analytical method development epa.govnih.govcapes.gov.br.

LC/MS/MS methods can be complementary to GC-MSD, allowing for the detection of a broader range of organophosphate pesticides and their metabolites epa.gov. The minimum quantitation limit for LC-MS/MS experiments has been reported as 1 ng/mL researchgate.net. LC-MS/MS is also utilized for multi-residue pesticide analysis in various samples, including biological matrices and apiculture samples, often employing scheduled multiple reaction monitoring (MRM) for optimal sensitivity and selectivity snu.ac.kr.

Role of Electron Capture Detection (ECD) in this compound Analysis

Electron Capture Detection (ECD) plays a significant role in the gas chromatographic analysis of this compound due to the compound's halogenated structure (containing four chlorine atoms) herts.ac.ukwikipedia.orgwikipedia.org. ECD is highly sensitive to electron-absorbing compounds, such as those with halogens, organometallics, nitriles, or nitro groups, making it particularly effective for detecting chlorinated pesticides at trace levels wikipedia.orgchromatographyonline.com.

Historically, ECD has been crucial in environmental monitoring, enabling the detection of chlorinated pesticides and halocarbons at concentrations as low as parts per billion (ppb) or even parts per trillion (ppt) chromatographyonline.com. For this compound, capillary GC methods equipped with an ECD have been developed for analysis in various matrices. For instance, a capillary GC/ECD method was described for the analysis of this compound in fish tissues with a limit of quantitation (LOQ) of 0.02 ppm epa.gov. Similar GC/ECD methods have also been applied for determining this compound and its oxygen analog in soil and sediment, with LOQs of 0.01 ppm and 0.02 ppm, respectively epa.gov. The U.S. EPA has documented an Environmental Chemistry Method (ECM) for this compound in soil using GC/ECD, with a reported LOQ of 10 µg/kg epa.govepa.gov. Dual column and dual ECD systems can be utilized for simultaneous analysis and confirmation, offering excellent chromatographic performance and low detection limits scioninstruments.com.

Matrix-Specific Sample Preparation and Extraction Protocols for this compound Analysis

Effective sample preparation and extraction are paramount for accurate this compound analysis, as they address matrix interferences and concentrate the analyte, improving detection limits and method reliability.

Optimization for Soil and Sediment Samples

The analysis of this compound in soil and sediment matrices necessitates robust extraction and cleanup procedures due to the complex nature of these samples. This compound is known to have low aqueous solubility and high adsorptivity to soil, which influences its extraction efficiency herts.ac.ukepa.gov.

Extraction procedures for soil and sediment often involve solvent extraction. For instance, methods for determining this compound residues in soil and sediment have been developed with specific limits of quantitation epa.gov. The U.S. EPA provides methods for pesticides in soil and sediment, which may include steps such as solvent rinsing of sample bottles, and the use of wide-mouth amber glass bottles to protect samples from light epa.gov. Solid samples containing more than 5% solids typically require specific preparation, and extracts may undergo cleanup steps such as aminopropyl SPE columns, microsilica columns, gel permeation chromatography (GPC), or solid-phase cartridge techniques epa.gov. Accelerated solvent extraction (ASE) combined with liquid-liquid extraction has also been successfully applied for organic micropollutants in sediment samples nii.ac.jp.

An ECM for this compound in soil, utilizing GC/ECD, reported a Limit of Quantitation (LOQ) of 10 µg/kg epa.govepa.gov.

Techniques for Water Sample Pre-concentration

For water samples, pre-concentration techniques are crucial due to the typically low concentrations of this compound residues. This compound has a low water solubility (0.1 mg/L) wikipedia.org. While it is not persistent in soil, it may be moderately persistent in aqueous systems under certain conditions, and its oxon can form and remain stable in chlorinated water over extended periods epa.govnih.govcapes.gov.brherts.ac.ukepa.gov.

Common extraction methods for water samples include liquid-liquid extraction (LLE) and more recently, miniaturized techniques like dispersive liquid-liquid microextraction (DLLME) nih.govrsc.org. A typical LLE procedure might involve extracting large volumes of water (e.g., 2 liters) with an organic solvent like n-hexane, repeating the process multiple times, and then concentrating the organic layers nih.gov. The collected organic fraction is then passed through anhydrous sodium sulfate (B86663) to remove water content and reduced in volume (e.g., to 1 mL) using a rotary evaporator, followed by filtration prior to analysis nih.gov.

Dispersive liquid-liquid microextraction (DLLME) coupled with GC-MS has been used for screening and quantification of pesticides, including this compound, in surface water rsc.org. This technique is considered efficient and time-saving, based on a ternary component solvent system where extraction and disperser solvents are rapidly injected into the aqueous sample rsc.org. Supercritical fluid extraction (SFE) using supercritical carbon dioxide is another promising method for pesticide extraction from agricultural products, offering good extraction efficiency with reduced organic solvent use shimadzu.com.

Methods for Biotic Sample (e.g., Tissue) Preparation

The analysis of this compound and other organophosphates in biotic samples, such as tissues, blood, plasma, and urine, presents significant challenges due to the inherent complexity of these matrices. Biological samples contain numerous endogenous and exogenous compounds, including proteins, lipids, metabolites, urea, and salts, which can interfere with accurate pesticide quantification mdpi.comnih.gov. Therefore, effective sample preparation is a critical prerequisite for enriching target analytes, removing matrix interferences, and ensuring the accuracy and precision of subsequent analytical measurements mdpi.comnih.gov.

Commonly employed sample preparation techniques for organophosphorus pesticides (OPPs) in biotic matrices include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), stir-bar sorptive extraction (SBSE), and solid-phase extraction (SPE) mdpi.com. Specific methodologies adapted for this compound and similar compounds in biological tissues and fluids are detailed below:

Aqueous Methanol (B129727) Extraction: For tissue samples, an initial extraction with aqueous methanol is often performed. This is typically followed by centrifugation and filtration. Both the filtrate and the remaining residue may undergo further extraction with organic solvents like ether or hexane, under either acidic or neutral conditions. Insoluble residues or precipitated pellets can also be subjected to hydrolysis under enzymatic conditions to release bound analytes epa.gov. For instance, studies on this compound metabolism in corn and goats utilized aqueous methanol extraction for tissues epa.gov.

Headspace Solid-Phase Microextraction (HS-SPME): This technique has been successfully applied for the determination of organophosphorus pesticides, including diazinon (B1670403) and chlorpyrifos (B1668852), in human blood samples. The method involves optimizing parameters such as the addition of salts (e.g., NaCl, (NH4)2SO4) or acids (e.g., H2SO4), incubation temperature, absorption time, and desorption time to enhance sensitivity and recovery. Recoveries for spiked blood samples using HS-SPME can range between 70% and 95% oup.com.

Gas Diffusion Microextraction (GDME): GDME coupled with gas chromatography-mass spectrometry (GC-MS) offers an efficient approach for extracting organophosphorus compounds from complex biological matrices like urine. This method is specifically designed to minimize interferences from matrix components such as proteins, salts, and urea. Dilution of the urine sample and the use of an internal standard (e.g., malathion) are effective strategies to mitigate these interferences, ensuring accurate quantification even at low concentrations. Optimal conditions for GDME have been reported to include an extraction temperature of 60°C, an extraction time of 34 minutes, and a receptor phase volume of 300 µL nih.gov.

Solid-Phase Extraction (SPE) with HLB Cartridges: Ultrasound-facilitated SPE using HLB (Hydrophilic-Lipophilic Balanced) cartridges has proven effective for extracting pyrethroid and organophosphorus pesticides from simulated biological matrices, such as gastric fluid and urine. This method demonstrates high sensitivity, precision, and accuracy, making it a valuable tool for forensic analysis due to its efficient, rapid, and straightforward sample preparation process nrfhh.com.

QuEChERS Method (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted and versatile sample preparation technique for pesticide residue analysis across various food and animal-derived matrices, including beef, pork, chicken, milk, and eggs mdpi.comresearchgate.nethpst.cz. This method typically involves extraction with acetonitrile (B52724) (often containing 1% acetic acid or in combination with acetone), followed by a "salting-out" step using anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc). A subsequent dispersive solid-phase extraction (d-SPE) cleanup step, utilizing sorbents such as primary secondary amine (PSA) and C18, effectively removes many polar matrix components, organic acids, pigments, and sugars, thereby reducing matrix effects mdpi.comresearchgate.nethpst.cz.

The selection of a suitable sample preparation technique is paramount, as it directly influences the accuracy, precision, sensitivity, and robustness of the analytical method mdpi.com.

Synthesis and Characterization of this compound Analytical Standards and Reference Materials

The accurate detection and quantification of this compound necessitate the availability of high-purity analytical standards and certified reference materials. These materials are fundamental for method calibration, validation, and ensuring the reliability of analytical results.

Synthesis of this compound: this compound can be synthesized through a chemical reaction involving chloral (B1216628) and phosphorus pentachloride wikipedia.org. The process typically involves an addition reaction where phosphorus chloride binds to chloral, followed by further reactions to form the final compound wikipedia.org.

Availability of Reference Materials: High-purity this compound reference materials are commercially available from specialized chemical suppliers hpc-standards.com. These materials are crucial for laboratories engaged in food and environmental safety monitoring, as they enable precise and reliable residue analysis hpc-standards.com.

Characterization and Quality Assurance: Analytical standards and reference materials are rigorously tested to meet stringent international quality requirements. This meticulous characterization ensures their suitability for accurate residue analysis and compliance with regulatory limits hpc-standards.com. Reference materials are often supplied as precisely concentrated solutions, for example, 100 µg/mL in acetonitrile, to facilitate their use in analytical workflows hpc-standards.com.

Gravimetric Production: For the highest level of accuracy in preparing standards, gravimetric production methods are employed. This technique relies on high-precision weighing capabilities and adherence to standards such as ISO/IEC 17025. Factors like environmental conditions around the balances and operator technique are critical to achieving maximum performance and accurate weight measurements in gravimetric production .

The use of well-characterized analytical standards and reference materials is indispensable for the development, validation, and routine application of this compound detection methods, providing the necessary benchmarks for quantitative analysis.

Development of Multi-Residue Analytical Protocols for this compound and Co-occurring Organophosphates

The widespread use of organophosphate pesticides (OPPs) in agriculture necessitates the development of multi-residue analytical protocols capable of simultaneously detecting this compound and other co-occurring organophosphates. This approach is more efficient than single-analyte methods, especially given the increasing number of pesticides and decreasing maximum residue levels (MRLs) hpst.czscielo.org.mx.

This compound is part of the organophosphate class, which includes numerous other insecticides such as chlorpyrifos, diazinon, malathion, acephate, dimethoate, and terbufos (B1683085) wikipedia.orgwikipedia.orgherts.ac.ukmade-in-china.comearthjustice.orgalsenvironmental.co.uk. Traditional methods for pesticide residue analysis often involve labor-intensive and time-consuming sample preparation steps that require large quantities of organic solvents scielo.org.mx. Modern multi-residue protocols aim to overcome these limitations through streamlined sample preparation and advanced instrumental analysis.

Key components and techniques in multi-residue analytical protocols for this compound and co-occurring organophosphates include:

QuEChERS Method: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone for multi-residue pesticide analysis due to its efficiency and adaptability to various matrices mdpi.comresearchgate.nethpst.czscielo.org.mx. This method typically involves:

Extraction: Homogenized samples are extracted with acetonitrile, often with the addition of 1% acetic acid, or a mixture of acetonitrile and acetone (B3395972) mdpi.comresearchgate.nethpst.cz.

Salting-out and Partitioning: Salts such as anhydrous MgSO4, NaCl, and sodium acetate are added to induce phase separation and enhance analyte partitioning into the organic layer, while simultaneously removing water and some matrix components researchgate.nethpst.cz.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A portion of the extract is then cleaned up using d-SPE, where sorbents like primary secondary amine (PSA) and C18 are mixed with the extract to remove interfering co-extracted matrix components (e.g., polar pigments, organic acids, sugars, proteins) mdpi.comresearchgate.nethpst.cz. The QuEChERS method has been successfully optimized for the detection of multiple organophosphate insecticides in diverse matrices, including animal-derived foods (e.g., beef, pork, chicken, milk, eggs) mdpi.com.

Chromatographic Analysis:

Gas Chromatography (GC): GC coupled with various detectors is widely used for organophosphate analysis.

GC-Flame Photometric Detector (FPD): Historically used for organophosphate detection scielo.org.mx.

GC-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): These are powerful tools for simultaneous identification and quantification of a broad range of GC-amenable analytes, independent of their elemental composition hpst.czthermofisher.com. GC-MS/MS allows for the acquisition of multiple reaction monitoring (SRM) transitions per pesticide, ensuring high selectivity and confirmation thermofisher.com. For example, a rapid GC-MS/MS method can analyze hundreds of pesticide residues, including this compound, in complex matrices like green bean within 40 minutes thermofisher.com. While this compound can be detected by GC-MSD, some conditions might be more suitable for its oxygen analog than the parent compound epa.govepa.gov.

Liquid Chromatography (LC): For more polar and less volatile pesticides, LC-based methods are preferred.

LC-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer direct, selective, and sensitive multi-residue analysis hpst.czalsenvironmental.co.uk. LC-MS/MS can complement GC-MS methods, particularly for organophosphate pesticides and their oxons epa.gov. A modified QuEChERS method combined with LC-MS/MS has been developed for the analysis of 27 organophosphate insecticides in animal-derived foods mdpi.com.

Combined Extraction Methods: Some protocols combine different extraction techniques to broaden the range of analytes or matrices. For instance, a method combining salted LLE and SPE has been developed for the simultaneous extraction of organophosphates, pyrethroids, and neonicotinoids from aqueous samples, with subsequent quantification by GC-MS for OPs and pyrethroids, and LC-Diode Array Detector (DAD) for neonicotinoids researchgate.net. Accelerated Solvent Extraction (ASE) has also been used for organophosphorous insecticides in polished rice, followed by d-SPE for cooked rice nih.gov.

The efficiency and reliability of these multi-residue protocols are critical for comprehensive monitoring of pesticide residues in food and environmental samples.

Strategic Approaches for Prioritizing Novel this compound Analytical Methodologies

The dynamic landscape of pesticide use, coupled with evolving regulatory standards and decreasing maximum residue levels (MRLs), necessitates a strategic approach to prioritizing novel analytical methodologies for this compound. Prioritization should focus on developing methods that address current analytical challenges and anticipate future needs in environmental and food safety.

Key strategic considerations for prioritizing novel this compound analytical methodologies include:

Enhanced Sensitivity and Selectivity: Novel methods must offer improved detection limits to quantify this compound and its metabolites (e.g., the oxygen analog, which can be more toxic) at increasingly lower concentrations, especially in complex matrices mdpi.comnih.govepa.govhpst.czepa.govepa.govnih.gov. Highly selective techniques are crucial to minimize matrix interferences and ensure accurate quantification.

Cost-Effectiveness and Sustainability: Methods that minimize the consumption of expensive reagents, solvents, and energy should be prioritized. Environmentally friendly approaches, such as those reducing solvent waste, align with green chemistry principles and offer long-term sustainability mdpi.commdpi.comgoogle.com.

Robustness and Reproducibility: Novel methods must demonstrate high robustness, meaning they are less susceptible to variations in matrix composition or operational parameters, and high reproducibility across different laboratories and analysts nih.govnrfhh.comresearchgate.net. This ensures the reliability and comparability of data.

Applicability Across Diverse Matrices: Given that this compound can be found in various environmental and biological samples, prioritizing methodologies that are broadly applicable to different matrices (e.g., soil, water, plant tissues, animal tissues, human biofluids) is essential mdpi.comnih.govoup.comnrfhh.commdpi.com.

Multi-Residue Capabilities: The ability to simultaneously detect and quantify this compound along with other co-occurring organophosphates and potentially other pesticide classes is a significant advantage. Multi-residue methods reduce the number of individual analyses required, improving efficiency and providing a more comprehensive risk assessment mdpi.comhpst.czscielo.org.mxthermofisher.comresearchgate.net.

Integration of Advanced Instrumentation: Continued investment in and development of methods utilizing state-of-the-art analytical instrumentation, such as LC-MS/MS and GC-MS/MS, is paramount. These hyphenated techniques offer unparalleled sensitivity, selectivity, and confirmatory capabilities, which are critical for trace analysis and regulatory compliance mdpi.comhpst.czscielo.org.mxthermofisher.comepa.govresearchgate.net.

Addressing Matrix Effects: Strategies to effectively mitigate matrix effects, a common challenge in complex sample analysis, should be a priority. This includes optimizing cleanup steps (e.g., d-SPE with advanced sorbents), employing dilution, or utilizing advanced mass spectrometry techniques that are less susceptible to these interferences nih.govmdpi.comhpst.cz.

Development of Rapid Screening Methods: For high-volume testing, the development of rapid screening tools, such as immuno-based assays (e.g., ELISA, microarray biochips), can provide quick preliminary results, allowing for more targeted and detailed confirmatory analysis of positive samples nih.gov. Multi-hapten strategies can be explored to develop broadly specific antibodies for different pesticide classes nih.gov.

By focusing on these strategic approaches, the analytical community can ensure that methodologies for this compound detection and quantification remain at the forefront of scientific capability, supporting effective monitoring and regulatory oversight.

Environmental Remediation and Management Strategies for Chlorethoxyfos Contamination

Source Reduction and Mitigation Strategies for Chlorethoxyfos Environmental Dissemination

Optimization of Application Methods to Minimize Off-Target Movement

Minimizing the off-target movement of this compound is a critical component of its environmental stewardship. This involves careful consideration of application techniques, equipment, and adherence to Integrated Pest Management (IPM) principles. This compound is typically formulated as a granular soil insecticide and is designed for application using closed handling and application systems, such as the SMARTBOX system, which helps ensure precise placement and reduces environmental release during handling epa.gov.

The choice of application method significantly influences the potential for off-target movement. For instance, in-furrow application at planting involves placing granules directly into the open seed furrow, ensuring complete soil coverage epa.gov. This method is considered optimal for controlling pests like corn rootworms, wireworms, white grubs, and seedcorn maggots epa.gov. An alternative, the T-band application, involves applying granules in a 4 to 5-inch band over the furrow behind the planter shoe and in front of the press wheel(s), followed by incorporation into the top one-inch of soil using appropriate equipment epa.gov. Both in-furrow and T-band (incorporated) applications are recognized for their lower risk of surface runoff compared to surface applications epa.govmda.state.mn.us.

Factors such as spray droplet size, boom height, and spray pressure are crucial in minimizing spray drift, defined as the physical movement of pesticide droplets or particles through the air from the target site ucanr.eduagrilife.orgepa.gov. The use of larger droplet sizes (coarse, very coarse, or ultra-coarse) is associated with a reduced likelihood of off-target movement agrilife.org. Conversely, high application pressures can generate a greater number of small, fine droplets that are more susceptible to drift agrilife.org. Environmental conditions, particularly wind speed and direction, are also significant, with strong winds increasing the potential for off-target movement agrilife.orgepa.gov. Agricultural chemical users are legally obligated to ensure applied chemicals remain within the intended target area agriculture.vic.gov.au.

Integrated Pest Management (IPM) programs are recommended for pest control, contributing to reduced chemical use and, consequently, minimized off-target movement epa.govucanr.eduagriculture.vic.gov.au. IPM strategies encompass cultural and biological control practices, the alternation of insecticide active classes, and targeting the most susceptible life stages of pests epa.govmda.state.mn.us.

Implementation of Runoff and Leaching Control Measures

Controlling runoff and leaching is essential for preventing the contamination of water bodies and deeper soil layers. Runoff of pesticides can pose hazards to aquatic organisms in adjacent areas epa.gov. This compound exhibits low aqueous solubility and, based on its chemical properties, is not anticipated to leach significantly to groundwater herts.ac.uk. However, it may demonstrate moderate persistence in aqueous systems under specific conditions herts.ac.uk.

Key measures to control runoff and leaching include:

Avoiding application under conditions favoring runoff: This entails refraining from application when heavy rainfall is anticipated or on saturated soils epa.gov.

Soil properties: Soils characterized by high silt and/or fine to very fine sand fractions and low organic matter content are more prone to wind erosion and off-site movement epa.govepa.gov. Soil organic matter has the capacity to retain and attenuate contaminants, potentially delaying the leaching of insecticides vt.edumdpi.com.

Application method and incorporation: As previously noted, in-furrow and T-band applications, which involve incorporating the granules into the soil, significantly reduce the risk of surface runoff compared to surface applications epa.govmda.state.mn.us.

Managed wetlands: Managed riverine wetlands have demonstrated effectiveness in mitigating contaminants, including pesticides, from agricultural runoff tntech.edu. Such wetlands can function as natural filters and processors, trapping suspended sediment, nutrients, and pesticides tntech.edu.

Environmental Monitoring Programs and Surveillance for this compound Residues

Environmental monitoring and surveillance programs are vital for assessing the presence and concentrations of this compound residues in the environment and ensuring adherence to regulatory standards. In the United States, the Environmental Protection Agency (EPA) is responsible for establishing pesticide tolerances, which are the maximum residue limits permitted on food, while the Food and Drug Administration (FDA) enforces these tolerances for both domestic and imported food products fda.govfda.govearthjustice.orgepa.gov.

The EPA conducts registration reviews and ecological risk assessments for pesticides, including this compound, to confirm their compliance with health and environmental standards epa.govregulations.govepa.gov. A 1999 EPA memorandum indicated that no detectable residues of this compound were found in corn residue field trials epa.gov. The EPA's estimated environmental concentrations (EECs) provide valuable insights into potential levels in water bodies.

Table 1: Estimated Environmental Concentrations (EECs) for this compound (1999 EPA Data) epa.gov

ParameterConcentration (ppb)
Acute Surface Water EEC0.4
Chronic Surface Water EEC0.08
Ground Water EEC0.002

These EECs were reported to not exceed the acute or chronic drinking water levels of comparison (DWLOCs) at the time of the assessment epa.govepa.gov.

The EPA’s Substance Registry Services (SRS) serves as a central system for information on substances tracked or regulated by the EPA, providing an authoritative resource for chemical information epa.gov. Regular monitoring programs, such as those conducted by the FDA, include this compound in their lists of pesticides for which residues are monitored in food products fda.govfda.gov.

Agroecosystem Dynamics and Management of Chlorethoxyfos

Ecological Role and Efficacy of Chlorethoxyfos in Agricultural Pest Control

This compound is utilized as a soil insecticide, specifically formulated as granular products (e.g., 2.5G and 5G) for application at planting wikipedia.orgnih.govuni.lu. Its primary ecological role is to protect emerging crops from subterranean pest damage, thereby contributing to stand establishment and yield preservation.

Control of Key Soil Pests in Corn and Other Row Crops

This compound is registered for comprehensive control of a range of economically significant soil pests in corn, encompassing field, sweet, popcorn, and seed corn varieties wikipedia.orgnih.govuni.lu. Key target pests include:

Northern, western, and southern corn rootworms wikipedia.orgnih.govuni.lu

Wireworms wikipedia.orgnih.govuni.lu

Cutworms wikipedia.orgnih.govuni.lu

Seedcorn maggots wikipedia.orgnih.govuni.lu

White grubs wikipedia.orgnih.govuni.lu

Grape colaspis wikipedia.orguni.lu

Symphylans wikipedia.orgnih.govuni.lu

Optimal control of corn rootworms, wireworms, white grubs, seedcorn maggots, and grape colaspis is typically achieved through in-furrow application, where granules are placed directly into the open seed furrow and covered with soil wikipedia.orguni.lu. For enhanced control of cutworms, a T-band application, involving the placement of granules in a 4 to 5-inch band over the furrow and subsequent incorporation into the top one-inch of soil, is recommended wikipedia.orguni.lu.

Comparative Efficacy in Different Cropping Systems

This compound can be effectively integrated into diverse tillage practices, including conventional, conservation, and no-till corn systems, through either in-furrow or T-band application methods wikipedia.orguni.lu. Research comparing banded and in-furrow treatments for corn rootworm efficacy has indicated no significant differences in pest control between these application methods for this compound and terbufos (B1683085) thermofisher.com. However, in-furrow placement is often suggested as a strategy to mitigate volatilization losses of the insecticide from the soil thermofisher.com.

Studies investigating insecticide mixtures, such as this compound with bifenthrin, for western corn rootworm larvae have revealed complex interactions. Laboratory bioassays demonstrated antagonism between the pyrethroid and organophosphate components at most tested concentrations uni.lu. Field experiments further supported that while the organophosphate component (e.g., tebupirimphos alone or in combination with β-cyfluthrin) significantly reduced adult emergence and root injury, the pyrethroid component alone did not show similar efficacy against corn rootworm uni.lu. This suggests that the pyrethroid concentrations in current formulations of these mixtures may be insufficient for effective rootworm management, though they may offer benefits against other pests like seedcorn maggot uni.lu.

Environmental Behavior of this compound in Agricultural Soil Systems

The environmental fate of this compound in agricultural soil systems is characterized by its persistence, dissipation dynamics, and movement patterns. Understanding these behaviors is crucial for assessing its environmental footprint.

Dynamics of Persistence and Dissipation in Treated Fields

This compound is generally not considered persistent in soil systems nih.gov. Its primary route of dissipation in soil is through aerobic soil metabolism citeab.com. Laboratory studies indicate aerobic soil metabolism half-lives typically ranging from 20 to 23 days citeab.com. Field dissipation studies, often conducted at exaggerated use rates, have shown more rapid dissipation times, with field half-lives being substantially shorter than those observed in laboratory settings where volatilization is minimized .

Observed field dissipation half-lives vary depending on soil type and environmental conditions:

Soil Type (Location)Half-Life (Days)Depth MonitoredDissipation Extent (90%)Reference
Iowa loam2.0Top 3 inches17 days
Illinois clay loam2.6Top 3 inches26 days
California sandy loam7-14Not specifiedNot specified
Iowa clay loam14-35Not specifiedNot specified
North Carolina sandy loam14-48Upper 3 inchesNot specified

Volatilization also serves as a significant dissipation mechanism, with the highest air concentrations of this compound typically measured 48 hours post-application . Soil conditions, such as increased soil moisture, can elevate the rate of volatilization, while higher soil organic matter content tends to reduce it . The degradation in soil proceeds through microbial processes, leading to the formation of trichloracetaldehyde and subsequently carbon dioxide .

Vertical Movement and Root Zone Distribution in Agroecosystems

This compound exhibits low mobility in soil, which limits its vertical movement through the soil profile nih.gov. This low mobility, coupled with its high adsorptivity to soil particles and low aqueous solubility (0.1 mg/L to 2.1 mg/L), contributes to its low potential for groundwater contamination nih.govciteab.com.

The majority of applied this compound tends to remain within the top 3 inches of the soil . However, some detection of the parent compound has been noted at deeper soil depths in certain conditions; for instance, it was detected in the 12- to 18-inch depth in a North Carolina sandy loam soil and leached into the 18- to 24-inch soil depth at an Iowa site . Conversely, at a California site, it did not leach below the 0- to 3-inch depth . Key degradates, such as trichloroacetic acid, were found across all sampled sites, while the oxon analog of this compound was detected at Iowa and Illinois sites, remaining within the top 0- to 3-inch soil layer . Soil incorporation of granular formulations is important in minimizing dissipation via volatilization, especially given the compound's relatively high vapor pressure citeab.com.

Off-Target Transport and Ecological Repercussions of this compound in Agricultural Landscapes

Despite its low mobility in soil, this compound has the potential for off-target transport, primarily through runoff associated with eroded soil particles citeab.com. However, the rapid dissipation of the compound in soil and its incorporation into the soil during application can reduce its availability for runoff .

If this compound reaches surface water bodies, it can persist for a notable duration due to its relatively long abiotic hydrolysis half-lives, which are 72 days at pH 5 and 59 days at pH 7 citeab.com. The compound also shows a low inclination to photodegrade in water citeab.com. While modeling results suggest a low potential for this compound to enter surface water as an aqueous species in runoff, there is a moderate risk of contamination via erosion of soil particles to which the compound is adsorbed citeab.com. The in-furrow application method has been shown to significantly reduce the amount of this compound that enters aquatic environments citeab.com.

Ecological repercussions of off-target transport are a concern due to the inherent toxicity of this compound. It is highly toxic to most aquatic life, including fish and aquatic invertebrates nih.govfishersci.camdpi-res.com. Furthermore, it exhibits a high potential for bioaccumulation in fish, with reported bioconcentration factors (BCFs) ranging from 1000 to 4000 citeab.com. Beyond aquatic ecosystems, this compound is also highly toxic to beneficial insects such as honeybees and earthworms nih.gov. Pesticides, in general, can negatively affect non-target insects that come into contact with treated crops, potentially leading to premature mortality in pollinators and other beneficial species.

Advanced Research Perspectives and Future Directions in Chlorethoxyfos Studies

Computational Chemistry and In Silico Modeling in Chlorethoxyfos Research

Computational chemistry and in silico modeling play a crucial role in predicting the properties and interactions of this compound, contributing to the design of less hazardous chemicals fishersci.ca. These methods allow researchers to correlate the compound's structure with its biological activity and toxicity nih.gov. Three-dimensional structures of this compound are utilized in density functional theory (DFT) studies, providing a foundation for understanding its molecular behavior fishersci.ca.

Quantitative Structure-Activity Relationship (QSAR) analysis is a widely applied in silico method for predicting the toxicity of organophosphorus compounds, including this compound wikipedia.org. QSAR models establish relationships between a compound's molecular descriptors and its observed biological activity or toxicity nih.govwikipedia.org. For this compound, QSAR studies have been employed to evaluate subchronic toxic albumin effects, often using it as an analogue within broader chemical datasets fishersci.pt.

QSAR models in ecotoxicology frequently utilize regression analysis for continuous endpoints like lethal concentration 50 (LC50) values, though classification methods offer advantages for regulatory categorization and handling noisy data nih.gov. The United States Environmental Protection Agency (U.S. EPA) employs QSAR predictions for assessing developmental or reproductive toxicity nih.gov. Factors such as lipophilicity, often influenced by the presence of halogens, are significant molecular descriptors that can impact bioconcentration factor (BCF) values in QSAR models for organophosphates like this compound Current time information in Oxfordshire, GB.. This compound has been included in datasets for QSAR studies focusing on organophosphorus compounds, highlighting its relevance in such predictive modeling efforts nih.govwikipedia.org.

Molecular docking and dynamics simulations are powerful tools for investigating the interactions between this compound and its biological targets, primarily enzymes. As an organophosphate, this compound is known to be an acetylcholinesterase (AChE) inhibitor, causing irreversible phosphorylation of esterases in the central nervous system wikipedia.orgnih.govnih.gov. While direct molecular docking studies specifically on this compound-AChE interactions were not extensively detailed in the provided search results, the use of this compound's 3D structure in DFT studies, particularly noting its function as an AChE inhibitor, lays the groundwork for such investigations fishersci.ca. General ligand-based and structure-based approaches are recognized as effective tools in the design of new pesticides with improved properties nih.gov. Quantum chemical methods are broadly applicable to studying host-guest interactions, which is directly relevant to understanding enzyme-ligand binding mechanisms herts.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Ecotoxicity Prediction

Translational Omics Applications in this compound Ecotoxicology

Translational omics applications, encompassing transcriptomics, proteomics, and metabolomics, offer comprehensive insights into the stress responses and biochemical perturbations induced by environmental contaminants like this compound guidetopharmacology.org. These advanced techniques are increasingly integrated into developmental toxicity testing and environmental risk assessment wikidata.orgcpsc.gov.

Transcriptomics involves the study of gene expression profiles, providing a means to identify early molecular changes in response to chemical exposure wikidata.org. This compound has been included in studies where mouse cortical neuron-enriched cultures were exposed to various chemicals to identify shared transcriptomic signatures with neurological disorders nih.gov. This indicates its utility in understanding the genetic pathways affected by its presence. Proteomics, the large-scale study of proteins, complements transcriptomics by revealing changes at the protein level, offering a more direct measure of cellular function and stress response cpsc.gov. These omics approaches help to elucidate the intricate molecular mechanisms underlying the toxicity and stress responses in exposed organisms.

Metabolomics, the systematic study of small-molecule metabolites, provides a snapshot of the biochemical state of a biological system and can reveal perturbations caused by toxicant exposure wikidata.org. High-resolution metabolomics (HRM) is particularly effective in profiling a vast array of endogenous and exogenous chemicals in biological specimens, making it valuable for assessing environmental exposures to pesticides guidetopharmacology.org.

Studies involving organophosphate (OP) pesticide exposure have utilized metabolomics to identify alterations in pathways such as oxidative stress-induced fatty acid oxidation and glycerophospholipid metabolism guidetopharmacology.org. For instance, metabolomics has revealed significant perturbations in the hepatic phosphagen system and phenylalanine metabolism in fish exposed to other organophosphate pesticides, suggesting that chronic exposure can induce adaptive phenotypes cpsc.gov. Environmental metabolomics specifically focuses on metabolic changes in organisms as a response to environmental stress, enabling the identification of compounds through the metabolites expressed within an organism. This compound is listed in RefMet, a reference set of metabolite names, underscoring its inclusion in metabolomics databases and research.

Transcriptomics and Proteomics for Understanding Stress Responses

Metabolite Profiling and Environmental Significance of this compound Transformation Products

This compound undergoes extensive degradation and metabolism in various environmental compartments, including water, soil, plants, and animals nih.gov. The primary degradation pathway involves the cleavage of the P-O-tetrachloroethyl bond nih.gov. Key transformation products identified include chloral (B1216628) (trichloroacetaldehyde), dichloroacetic acid, and trichloroacetic acid nih.govnih.gov. In alkaline conditions, dichloroacetic acid is a principal degradation product nih.gov.

It is important to note that this compound is unstable in aquatic environments, and accidental releases can lead to toxic effects on aquatic organisms before complete degradation occurs wikipedia.org. While one study indicated that oxidative desulfuration to form this compound-oxon was not observed under certain metabolic conditions nih.gov, another study found that this compound did form stable oxons upon chlorination in simulated drinking water, highlighting the context-dependency of its transformation pathways.

The transformation products (TPs) of pesticides are of significant environmental concern due to their potential impact on non-target biota and their capacity to contaminate groundwater through leaching. In some instances, these toxic metabolites can be more persistent and even more toxic than the parent pesticide, posing a hidden threat to food safety and ecosystem health. Metabolite profiling, often employing techniques such as mass spectrometry, is crucial for identifying these transformation products and understanding their environmental fate and bioavailability.

Identification of Novel or Unanticipated Degradation Products

Research into the environmental transformation of this compound is vital for a comprehensive understanding of its impact. Known soil metabolites of this compound include trichloracetaldehyde, dichloracetic acid, and O,O-diethyl phosphorothionate iiab.me. Trichloroacetic acid (TCA) has also been identified as a degradate nih.govwikipedia.org. Studies on the metabolism of this compound in biological systems, such as goats, have shown that orally administered 14C-labeled this compound is extensively metabolized, with the major metabolite being 14C-CO₂ exhaled. Other excreted metabolites were identified as biosynthetic intermediates, including 14C-glycine, 14C-serine, and 14C-glycine conjugates of benzoic acid and phenyl acetic acid, suggesting reincorporation of radioactivity into natural products. The primary residue in milk was 14C-lactose nih.gov.

The oxygen analog (oxon) of this compound is another significant metabolite, often exhibiting higher toxicity than the parent compound, a characteristic observed across many organophosphate pesticides uni.luuni.lu. The continuous identification and characterization of all potential degradation products, including those that may be novel or unanticipated, are critical for a complete environmental risk assessment. This necessitates ongoing research to explore less common degradation pathways and conditions that might lead to the formation of previously uncharacterized compounds.

Assessment of Metabolite Ecotoxicity and Environmental Persistence

The environmental persistence and ecotoxicity of this compound and its metabolites are key areas of concern. This compound is characterized by low aqueous solubility iiab.me. While it is not persistent in soil systems, it can exhibit moderate persistence in aqueous environments under certain conditions iiab.mewikipedia.org. The compound is highly toxic to a wide range of non-target organisms, including aquatic life, honeybees, and earthworms iiab.me. It is recognized as very toxic to aquatic organisms and can enter the environment during normal use nih.govwikipedia.org.

Environmental fate studies indicate that this compound can strongly bind to soils, even those with low organic matter content, and is not easily desorbed once adsorbed wikipedia.org. Soil dissipation half-lives have been reported to vary, ranging from 2.0 to 2.6 days in the top three inches of soil, and between 7-14 days in sandy loam and 14-35 days in clay loam soils wikipedia.org. In aqueous systems, abiotic hydrolysis half-lives are relatively long, reported as 72 days at pH 5 and 59 days at pH 7 wikipedia.org. Volatilization also contributes to its dissipation wikipedia.org.

The ecotoxicological assessment extends beyond the parent compound to its metabolites. For instance, studies on chlorpyrifos (B1668852), another organophosphate, reveal that its primary degradation product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), can be more mobile and persistent in the environment than the parent compound and possesses antimicrobial activity thegoodscentscompany.comontosight.aimade-in-china.com. This underscores the necessity of thoroughly assessing the ecotoxicity and environmental persistence of all identified this compound metabolites to understand their long-term environmental implications fully. The potential for particle-bound transport of this compound has also been noted iiab.me.

Assessment of Cumulative and Synergistic Ecotoxicological Effects of this compound Mixtures

This compound, as an organophosphate insecticide, functions by inhibiting acetylcholinesterase (AChE), a common mechanism of toxicity shared by other organophosphate and carbamate (B1207046) pesticides nih.govmims.com. While the U.S. Environmental Protection Agency (EPA) conducted a cumulative risk assessment for organophosphate pesticides, including this compound, in July 2006, it concluded that no cumulative risks of concern were identified for this compound at that time, and no additional mitigation measures were required fishersci.pt. However, the EPA acknowledged that this assessment might be revisited if new information emerges that could impact the cumulative risk fishersci.pt.

The environmental reality often involves exposure to mixtures of pesticides rather than individual compounds. Freshwater habitats frequently contain mixtures of organophosphate and carbamate pesticides uni.lu. Research on other organophosphate mixtures, such as those involving diazinon (B1670403), malathion, and chlorpyrifos, has demonstrated both additive and synergistic toxicological effects, with synergism becoming more pronounced at higher concentrations uni.lu. In some cases, combinations of these pesticides have proven lethal at concentrations that would be sublethal if the chemicals were present individually uni.lu. This evidence suggests that risk assessments based solely on single-chemical exposures may underestimate the true environmental impacts of these insecticides, particularly in systems where mixtures are prevalent uni.lu. Therefore, future research on this compound must increasingly focus on its ecotoxicological effects in mixtures, considering potential cumulative and synergistic interactions with other co-occurring pesticides.

Innovations in this compound Detection and Remediation Technologies

Advancements in detection and remediation technologies are crucial for managing this compound contamination.

Detection Technologies: Traditional analytical methods for detecting pesticides, including this compound, primarily involve Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), GC-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fishersci.co.ukherts.ac.ukherts.ac.ukwikipedia.org. While effective, these methods often entail high instrumentation costs, time-consuming sample preparation, and require skilled analysts wikipedia.org.

Innovations are addressing these limitations:

Immunoassay-based approaches: Techniques such as Enzyme-Linked Immunosorbent Assays (ELISA) offer rapid, cost-effective, and highly selective and specific detection, making them suitable for mass screening of this compound in biological and environmental samples wikipedia.org. Molecular modeling can aid in designing more potent immunogens for these assays wikipedia.org.

Biosensors: A promising field involves the development of enzymatic biosensors, as well as electrochemical, optical, nano-colorimetric, piezoelectric, chemo-luminescent, and fluorescent techniques pic.intherts.ac.uk. These devices offer advantages such as rapid analysis, simplicity, high sensitivity, and selectivity, and are increasingly being developed for field deployment pic.intherts.ac.uk. Acetylcholinesterase (AChE) biosensors are particularly relevant for detecting organophosphate pesticides due to their mechanism of action herts.ac.uk.

UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry is also employed for multi-residue pesticide analysis and method validation, offering enhanced performance herts.ac.ukherts.ac.uk.

Remediation Technologies: Various strategies are being explored for the removal of this compound from contaminated environments:

Advanced Oxidation Processes (AOPs): AOPs are highly efficient in decomposing a wide range of organic and inorganic compounds, including persistent pesticides wikipedia.orgherts.ac.ukcenmed.commade-in-china.com. Common AOPs include Fenton and Photo-Fenton processes, UV/H₂O₂ photolysis, UV/TiO₂ heterogeneous photocatalysis, electrochemical processes, sonolysis technology, gamma irradiation, and sulfate-based AOPs herts.ac.uk. The integration of nanomaterials with AOPs has shown significant promise in enhancing degradation efficiency wikipedia.orgcenmed.com.

Bioremediation: Utilizing effective microorganisms (EMs) presents a sustainable approach. For example, bioremediation has demonstrated the ability to remove 100% of initial chlorpyrifos concentrations within 23 days wikipedia.org. This method is particularly suitable for treating water contaminated with low concentrations of less persistent compounds wikipedia.org.

Other Approaches: While some traditional methods like flocculation, filtration, precipitation, adsorption, and ozonation exist for pesticide removal, AOPs and bioremediation are gaining prominence for their effectiveness against recalcitrant pollutants herts.ac.ukcenmed.com. The development of hybrid removal techniques, combining different approaches, offers further opportunities for innovative and effective remediation strategies made-in-china.com.

Inter-Laboratory Harmonization and Standardization of this compound Research Methodologies

Inter-laboratory harmonization and standardization of research methodologies are critical for ensuring the reliability, comparability, and reproducibility of this compound studies globally. The U.S. EPA has validated analytical methods for detecting this compound residues in various matrices, such as corn grain, forage, and fodder nih.gov.

International organizations, such as the Organisation for Economic Co-operation and Development (OECD), are actively engaged in initiatives to promote the adoption of Integrated Approaches to Testing and Assessment (IATA). These efforts aim to foster a common understanding of novel methodologies and to develop standardized guidance for chemical assessments mims.com. For organophosphate pesticides like this compound, comparative cholinesterase studies (CCA studies) are recognized as high-quality, easily interpretable, and relatively quick methods for assessing their effects mims.com.

The ongoing development and validation of standardized analytical methods for pesticide residues are continuous efforts undertaken by regulatory bodies worldwide, including the USEPA, ASTM, and various European and Asian authorities herts.ac.uk. Ensuring data quality and consistency through harmonized methodologies is paramount for accurate pesticide risk assessments and for informing effective regulatory decisions fishersci.pt.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound91655
Trichloracetaldehyde6407
Dichloracetic acid6597
O,O-diethyl phosphorothionateNot readily available
Trichloroacetic acid6421
This compound oxonNot readily available
Chlorpyrifos2730
3,5,6-trichloro-2-pyridinol23017
Diazinon3017
Malathion4004
Carbaryl6129
Carbofuran2566

Data Tables

No specific numerical data was consistently present across multiple sources in a format suitable for interactive data tables beyond what has been described in the text (e.g., half-lives, which are already integrated). The text describes ranges and qualitative findings rather than specific, comparable datasets that would lend themselves to a separate table. The information on detection and remediation methods is descriptive of technologies rather than quantitative data points. Therefore, interactive data tables are not generated beyond the compound CID table.##

This compound is an organophosphate insecticide primarily utilized for controlling soil pests in various crops, including corn iiab.me. Despite its targeted application, understanding its environmental fate, ecotoxicological impacts, and the development of advanced research methodologies remains crucial. This article delves into contemporary and future research directions concerning this compound, focusing on its degradation products, ecotoxicity of metabolites, cumulative effects in mixtures, detection and remediation technologies, and the imperative for research harmonization.

Identification of Novel or Unanticipated Degradation Products

Research into the environmental transformation of this compound is vital for a comprehensive understanding of its impact. Known soil metabolites of this compound include trichloracetaldehyde, dichloracetic acid, and O,O-diethyl phosphorothionate iiab.me. Trichloroacetic acid (TCA) has also been identified as a degradate nih.govwikipedia.org. Studies on the metabolism of this compound in biological systems, such as goats, have shown that orally administered 14C-labeled this compound is extensively metabolized, with the major metabolite being 14C-CO₂ exhaled nih.gov. Other excreted metabolites were identified as biosynthetic intermediates, including 14C-glycine, 14C-serine, and 14C-glycine conjugates of benzoic acid and phenyl acetic acid, suggesting reincorporation of radioactivity into natural products nih.gov. The primary residue in milk was 14C-lactose nih.gov.

The oxygen analog (oxon) of this compound is another significant metabolite, often exhibiting higher toxicity than the parent compound, a characteristic observed across many organophosphate pesticides uni.luuni.lu. The continuous identification and characterization of all potential degradation products, including those that may be novel or unanticipated, are critical for a complete environmental risk assessment. This necessitates ongoing research to explore less common degradation pathways and conditions that might lead to the formation of previously uncharacterized compounds.

Assessment of Metabolite Ecotoxicity and Environmental Persistence

The environmental persistence and ecotoxicity of this compound and its metabolites are key areas of concern. This compound is characterized by low aqueous solubility iiab.me. While it is not persistent in soil systems, it can exhibit moderate persistence in aqueous environments under certain conditions iiab.mewikipedia.org. The compound is highly toxic to a wide range of non-target organisms, including aquatic life, honeybees, and earthworms iiab.me. It is recognized as very toxic to aquatic organisms and can enter the environment during normal use nih.govwikipedia.org.

Environmental fate studies indicate that this compound can strongly bind to soils, even those with low organic matter content, and is not easily desorbed once adsorbed wikipedia.org. Soil dissipation half-lives have been reported to vary, ranging from 2.0 to 2.6 days in the top three inches of soil, and between 7-14 days in sandy loam and 14-35 days in clay loam soils wikipedia.org. In aqueous systems, abiotic hydrolysis half-lives are relatively long, reported as 72 days at pH 5 and 59 days at pH 7 wikipedia.org. Volatilization also contributes to its dissipation wikipedia.org.

The ecotoxicological assessment extends beyond the parent compound to its metabolites. For instance, studies on chlorpyrifos, another organophosphate, reveal that its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP), can be more mobile and persistent in the environment than the parent compound and possesses antimicrobial activity thegoodscentscompany.comontosight.aimade-in-china.com. This underscores the necessity of thoroughly assessing the ecotoxicity and environmental persistence of all identified this compound metabolites to understand their long-term environmental implications fully. The potential for particle-bound transport of this compound has also been noted iiab.me.

Assessment of Cumulative and Synergistic Ecotoxicological Effects of this compound Mixtures

This compound, as an organophosphate insecticide, functions by inhibiting acetylcholinesterase (AChE), a common mechanism of toxicity shared by other organophosphate and carbamate pesticides nih.govmims.com. While the U.S. Environmental Protection Agency (EPA) conducted a cumulative risk assessment for organophosphate pesticides, including this compound, in July 2006, it concluded that no cumulative risks of concern were identified for this compound at that time, and no additional mitigation measures were required fishersci.pt. However, the EPA acknowledged that this assessment might be revisited if new information emerges that could impact the cumulative risk fishersci.pt.

The environmental reality often involves exposure to mixtures of pesticides rather than individual compounds. Freshwater habitats frequently contain mixtures of organophosphate and carbamate pesticides uni.lu. Research on other organophosphate mixtures, such as those involving diazinon, malathion, and chlorpyrifos, has demonstrated both additive and synergistic toxicological effects, with synergism becoming more pronounced at higher concentrations uni.lu. In some cases, combinations of these pesticides have proven lethal at concentrations that would be sublethal if the chemicals were present individually uni.lu. This evidence suggests that risk assessments based solely on single-chemical exposures may underestimate the true environmental impacts of these insecticides, particularly in systems where mixtures are prevalent uni.lu. Therefore, future research on this compound must increasingly focus on its ecotoxicological effects in mixtures, considering potential cumulative and synergistic interactions with other co-occurring pesticides.

Innovations in this compound Detection and Remediation Technologies

Advancements in detection and remediation technologies are crucial for managing this compound contamination.

Detection Technologies: Traditional analytical methods for detecting pesticides, including this compound, primarily involve Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), GC-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fishersci.co.ukherts.ac.ukherts.ac.ukwikipedia.org. While effective, these methods often entail high instrumentation costs, time-consuming sample preparation, and require skilled analysts wikipedia.org.

Innovations are addressing these limitations:

Immunoassay-based approaches: Techniques such as Enzyme-Linked Immunosorbent Assays (ELISA) offer rapid, cost-effective, and highly selective and specific detection, making them suitable for mass screening of this compound in biological and environmental samples wikipedia.org. Molecular modeling can aid in designing more potent immunogens for these assays wikipedia.org.

Biosensors: A promising field involves the development of enzymatic biosensors, as well as electrochemical, optical, nano-colorimetric, piezoelectric, chemo-luminescent, and fluorescent techniques pic.intherts.ac.uk. These devices offer advantages such as rapid analysis, simplicity, high sensitivity, and selectivity, and are increasingly being developed for field deployment pic.intherts.ac.uk. Acetylcholinesterase (AChE) biosensors are particularly relevant for detecting organophosphate pesticides due to their mechanism of action herts.ac.uk.

UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry is also employed for multi-residue pesticide analysis and method validation, offering enhanced performance herts.ac.ukherts.ac.uk.

Remediation Technologies: Various strategies are being explored for the removal of this compound from contaminated environments:

Advanced Oxidation Processes (AOPs): AOPs are highly efficient in decomposing a wide range of organic and inorganic compounds, including persistent pesticides wikipedia.orgherts.ac.ukcenmed.commade-in-china.com. Common AOPs include Fenton and Photo-Fenton processes, UV/H₂O₂ photolysis, UV/TiO₂ heterogeneous photocatalysis, electrochemical processes, sonolysis technology, gamma irradiation, and sulfate-based AOPs herts.ac.uk. The integration of nanomaterials with AOPs has shown significant promise in enhancing degradation efficiency wikipedia.orgcenmed.com.

Bioremediation: Utilizing effective microorganisms (EMs) presents a sustainable approach. For example, bioremediation has demonstrated the ability to remove 100% of initial chlorpyrifos concentrations within 23 days wikipedia.org. This method is particularly suitable for treating water contaminated with low concentrations of less persistent compounds wikipedia.org.

Other Approaches: While some traditional methods like flocculation, filtration, precipitation, adsorption, and ozonation exist for pesticide removal, AOPs and bioremediation are gaining prominence for their effectiveness against recalcitrant pollutants herts.ac.ukcenmed.com. The development of hybrid removal techniques, combining different approaches, offers further opportunities for innovative and effective remediation strategies made-in-china.com.

Inter-Laboratory Harmonization and Standardization of this compound Research Methodologies

Inter-laboratory harmonization and standardization of research methodologies are critical for ensuring the reliability, comparability, and reproducibility of this compound studies globally. The U.S. EPA has validated analytical methods for detecting this compound residues in various matrices, such as corn grain, forage, and fodder nih.gov.

International organizations, such as the Organisation for Economic Co-operation and Development (OECD), are actively engaged in initiatives to promote the adoption of Integrated Approaches to Testing and Assessment (IATA). These efforts aim to foster a common understanding of novel methodologies and to develop standardized guidance for chemical assessments mims.com. For organophosphate pesticides like this compound, comparative cholinesterase studies (CCA studies) are recognized as high-quality, easily interpretable, and relatively quick methods for assessing their effects mims.com.

The ongoing development and validation of standardized analytical methods for pesticide residues are continuous efforts undertaken by regulatory bodies worldwide, including the USEPA, ASTM, and various European and Asian authorities herts.ac.uk. Ensuring data quality and consistency through harmonized methodologies is paramount for accurate pesticide risk assessments and for informing effective regulatory decisions fishersci.pt.

Q & A

Q. What is the primary mechanism of action of chlorethoxyfos, and how can its neurotoxic effects be assessed in experimental models?

this compound, like other organophosphates, inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation and neurotoxicity . To assess this mechanism, researchers can:

  • Conduct in vitro cholinesterase inhibition assays using mammalian brain homogenates or purified enzymes.
  • Measure AChE activity in plasma, erythrocytes, or brain tissues of exposed animal models (e.g., rats, mice) .
  • Monitor clinical signs of toxicity (e.g., tremors, salivation) and correlate them with AChE inhibition levels .

Q. How should acute toxicity studies for this compound be designed to align with regulatory guidelines?

Acute toxicity studies should follow OECD or EPA protocols:

  • Use multiple species (e.g., rats, rabbits) with varying doses to establish LD50/LC50 values.
  • Include both sexes to assess sex-specific susceptibility, as females are often more sensitive .
  • Measure endpoints such as mortality, clinical signs, and cholinesterase inhibition .
  • Adhere to ethical review requirements for studies involving intentional human or animal exposure .

Q. What methodologies are recommended for analyzing dietary exposure to this compound in non-target organisms?

  • Use the Dietary Exposure Evaluation Model (DEEM) to estimate residue intake in humans .
  • For ecological assessments, employ dislodgeable foliar residue (DFR) measurements to quantify transfer to pollinators or herbivores .
  • Validate models with monitoring data from agricultural fields, particularly in corn-growing regions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between regulatory risk assessments and independent ecotoxicological studies on this compound?

  • Conduct probabilistic risk assessments to account for variability in species sensitivity and environmental conditions .
  • Compare EPA’s Level of Concern (LOC) thresholds (e.g., for birds, fish) with field data on this compound persistence and bioaccumulation .
  • Use sensitivity analysis to identify parameters (e.g., application rates, soil half-life) that most influence risk outcomes .

Q. What experimental approaches address the lack of immunotoxicity data for this compound?

  • Perform comparative cholinesterase assays in immune cells (e.g., lymphocytes) to assess off-target effects .
  • Design a 28-day subchronic study with endpoints including spleen histopathology, cytokine profiling, and leukocyte counts .
  • Cross-reference findings with structurally similar organophosphates to infer potential immune-modulating effects .

Q. How can advanced modeling improve the prediction of this compound’s cumulative risk in mixed-pesticide environments?

  • Apply pharmacokinetic/pharmacodynamic (PK/PD) models to simulate interactions with co-applied organophosphates .
  • Integrate biomonitoring data (e.g., urinary metabolites) from agricultural workers to refine exposure scenarios .
  • Validate models using EPA’s Screening Level Use Analysis (SLUA) framework to ensure regulatory relevance .

Q. What methodologies are critical for assessing this compound’s impact on non-target arthropods, such as pollinators?

  • Conduct semi-field studies using EPA’s bee toxicity protocols (e.g., OECD 245) to determine LD50 values .
  • Measure residue translocation from soil to flowering plants visited by pollinators .
  • Analyze sublethal effects (e.g., foraging behavior) via video-tracking systems in controlled lab settings .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting evidence on this compound’s carcinogenicity classification?

  • Review Group D classification rationale (not classifiable as human carcinogen) by evaluating EPA’s tumorigenicity studies in rodents .
  • Reanalyze historical data using benchmark dose (BMD) modeling to identify thresholds for non-cancer endpoints.
  • Compare with International Agency for Research on Cancer (IARC) criteria for organophosphates to contextualize findings .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Apply Hill slope models to characterize steep dose-response curves observed in acute toxicity .
  • Use ANOVA with post-hoc tests to compare sex-specific differences in sensitivity .
  • Employ Bayesian hierarchical models to integrate data from multiple species or study designs .

Ethical & Regulatory Considerations

Q. How can researchers ensure compliance with ethical standards when using historical this compound exposure data involving human subjects?

  • Verify that studies referenced in the Pesticide Handlers Exposure Database (PHED) underwent EPA’s Human Studies Review Board (HSRB) evaluation .
  • Obtain approval from institutional review boards (IRBs) for secondary data analysis, emphasizing anonymization of participant information .
  • Document adherence to FQPA safety factor adjustments (e.g., 1X for developmental neurotoxicity) in risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.